molecular formula C16H19N5O3 B269587 4-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE

4-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B269587
M. Wt: 329.35 g/mol
InChI Key: OBBVGBBMHQFSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine ring substituted with a piperidine group and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Benzodioxole to the Triazine Ring: This step involves the reaction of the benzodioxole with a triazine derivative under basic conditions.

    Introduction of the Piperidine Group: The final step involves the nucleophilic substitution of the triazine ring with piperidine under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The triazine ring can be reduced under hydrogenation conditions.

    Substitution: The piperidine group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the triazine ring can form hydrogen bonds with amino acid residues. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of a triazine ring with a benzodioxole moiety and a piperidine group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yloxymethyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C16H19N5O3/c17-15-18-14(19-16(20-15)21-6-2-1-3-7-21)9-22-11-4-5-12-13(8-11)24-10-23-12/h4-5,8H,1-3,6-7,9-10H2,(H2,17,18,19,20)

InChI Key

OBBVGBBMHQFSIM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC(=NC(=N2)COC3=CC4=C(C=C3)OCO4)N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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